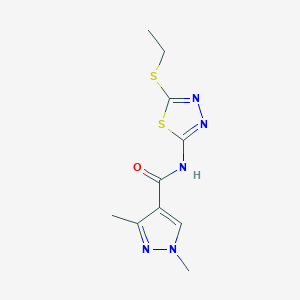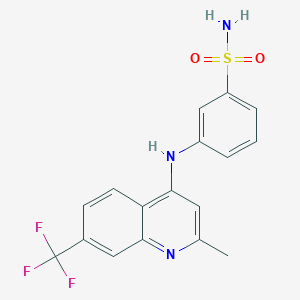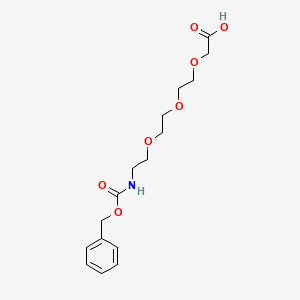
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a complex organic molecule. It contains functional groups such as thiadiazole, pyrazole, and carboxamide. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic methods .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The chemical synthesis of compounds related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves innovative techniques such as ANRORC rearrangement and molecular hybridization, highlighting the complexity and versatility in generating novel heterocyclic compounds with potential therapeutic applications (Ledenyova et al., 2018).
Structural Confirmation : Advanced spectroscopic methods, including X-ray crystallography and NMR spectroscopy, play a crucial role in confirming the structures of newly synthesized compounds, ensuring the accuracy of the molecular frameworks for further biological evaluations (Ledenyova et al., 2018).
Biological Activities
Nitric Oxide Synthase Inhibition : Compounds derived from the thiadiazoline and pyrazoline heterocycles have shown inhibitory activities against nitric oxide synthase (NOS), with specific derivatives preferentially inhibiting neuronal NOS, suggesting potential applications in neurological disorders (Arias et al., 2018).
Antibacterial Agents : Novel analogs exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been developed. These compounds exhibit significant activity at non-cytotoxic concentrations, highlighting their potential as therapeutic agents in combating bacterial infections (Palkar et al., 2017).
Fungicidal Activity : The synthesis of derivatives with potential fungicidal activity against major diseases in crops, such as rice sheath blight, demonstrates the agricultural applications of these compounds. The structure-activity relationship analysis provides insights into optimizing fungicidal properties (Chen et al., 2000).
Antitumor Agents : Research into pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as antitumor agents includes detailed synthesis methods and the evaluation of their efficacy against cancer cell lines. Such studies pave the way for the development of new anticancer drugs (Nassar et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, primarily targets nucleoside phosphoramidites . These are essential components in the synthesis of DNA and RNA oligomers, playing a crucial role in the formation of internucleotide bonds .
Mode of Action
This compound acts as an efficient activator in the chemical synthesis of DNA or RNA . It facilitates the condensation of nucleoside phosphoramidites with a nucleoside, leading to the formation of dinucleoside phosphates . This interaction with its targets results in the successful formation of internucleotide bonds, which are critical for the synthesis of oligodeoxyribonucleotides and oligoribonucleotides .
Biochemical Pathways
The compound is involved in the phosphoramidite method of oligonucleotide synthesis . This method includes several biochemical pathways such as nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The compound’s action affects these pathways, leading to downstream effects on the synthesis of DNA and RNA oligomers .
Pharmacokinetics
Based on its role as an activator in the phosphoramidite method, it is likely that it exhibits poor oral bioavailability due to extensive first-pass metabolism
Result of Action
The primary result of the compound’s action is the successful synthesis of DNA and RNA oligomers . By facilitating the formation of internucleotide bonds, it enables the construction of these oligomers, which are essential for various biological processes and applications .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactants can affect the efficiency of the phosphoramidite method of oligonucleotide synthesis . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS2/c1-4-17-10-13-12-9(18-10)11-8(16)7-5-15(3)14-6(7)2/h5H,4H2,1-3H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYYUUSPVIVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)






![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)
![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)

![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)


![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)